3-Amino-5-methylhexanoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

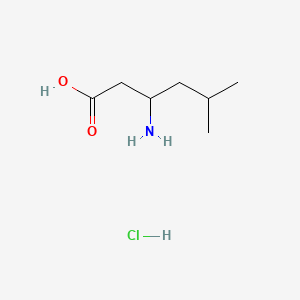

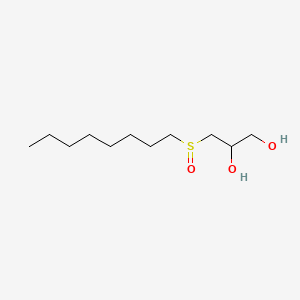

3-Amino-5-methylhexanoic acid hydrochloride, also known as β-Homoleucine , is an unusual amino acid that belongs to the class of β-homo amino acids or beta amino acids . It is an organonitrogen compound and an organooxygen compound . It is functionally related to a beta-amino acid .

Molecular Structure Analysis

The molecular formula of 3-Amino-5-methylhexanoic acid hydrochloride is C7H16ClNO2 . Its average mass is 181.660 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-methylhexanoic acid hydrochloride include a molecular weight of 181.66 , and it is a powder in physical form . The storage temperature is 4 degrees Celsius .科学研究应用

Synthesis of Related Compounds : It is utilized in the synthesis of various organic compounds. For instance, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is synthesized using 1-nitro-3-methylbutane, which is a related compound (Solladié-Cavallo & Khiar, 1990).

Development of Pharmaceuticals : It's a key intermediate in the enantioselective synthesis of Pregabalin, a drug used for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder (Burk et al., 2003); (Jayachandra, 2018).

Role in Renin Inhibition : Derivatives of this compound have been studied for their ability to inhibit human amniotic renin, which could have implications in blood pressure regulation (Johnson, 1982).

Manufacturing Process Development : The manufacturing process for its derivative, (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, has been developed, demonstrating its importance in pharmaceutical production (Hoekstra et al., 1997).

Recycling in Drug Manufacturing : Research on converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, demonstrates a method for recycling the undesired enantiomer of the drug, indicating its role in sustainable pharmaceutical practices (Zagami et al., 2012).

Antidyslipidemic and Antioxidant Activity : A related compound, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, showed lipid-lowering and antioxidant activities, suggesting potential therapeutic applications (Prasad et al., 2013).

Use in Biocatalysis : It has been used in the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester, demonstrating its application in biocatalytic processes (Zheng et al., 2012).

Exploring Thermosensitive Properties : Studies on phosphazene derivatives bearing amino acid ester groups, including compounds related to 3-Amino-5-methylhexanoic acid, highlight its potential in biomedical applications due to thermosensitive properties (Uslu et al., 2017).

Plant Elicitor Inducing Resistance : 2-Amino-3-methylhexanoic acid, a synthetically derived amino acid, was found to induce resistance in plants against temperature stress and pathogen attack, showcasing its potential in agriculture (Wang et al., 2022).

Contribution to Hydrophobic Structural Elements : Its analog, 6-aminohexanoic acid, is significant in the synthesis of modified peptides and polyamide synthetic fibers, underscoring its role in materials science (Markowska et al., 2021).

安全和危害

属性

IUPAC Name |

3-amino-5-methylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methylhexanoic acid hydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)